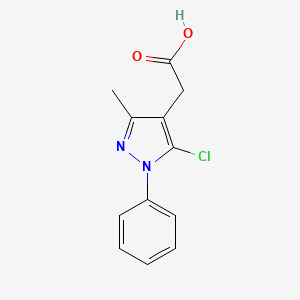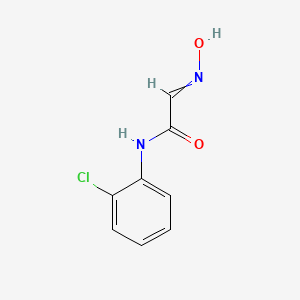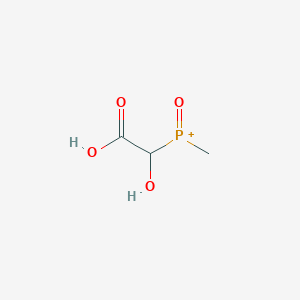
2-Methylphosphinoyl-2-hydroxy-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphosphinoyl-2-hydroxyacetic acid is an organophosphorus compound with the molecular formula C4H9O4P. It is known for its herbicidal properties and is used in various scientific research applications. The compound is also referred to as Hoe 704 in some contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphosphinoyl-2-hydroxyacetic acid typically involves the reaction of dimethylphosphine oxide with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Methylphosphinoyl-2-hydroxyacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methylphosphinoyl-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Methylphosphinoyl-2-hydroxyacetic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2-Methylphosphinoyl-2-hydroxyacetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives .
Scientific Research Applications
2-Methylphosphinoyl-2-hydroxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of herbicides and other agricultural chemicals.
Mechanism of Action
The primary mechanism of action of 2-Methylphosphinoyl-2-hydroxyacetic acid involves the inhibition of the enzyme acetolactate reductoisomerase. This enzyme is crucial in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, the compound disrupts the production of essential amino acids, leading to growth inhibition in plants and bacteria .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylphosphoryl)-2-hydroxyacetic acid
- Acetic acid, 2-(dimethylphosphinyl)-2-hydroxy-
Uniqueness
2-Methylphosphinoyl-2-hydroxyacetic acid is unique due to its specific mechanism of action and its potent inhibitory effects on acetolactate reductoisomerase. This makes it a valuable compound in herbicidal applications and scientific research .
Properties
Molecular Formula |
C3H6O4P+ |
|---|---|
Molecular Weight |
137.05 g/mol |
IUPAC Name |
[carboxy(hydroxy)methyl]-methyl-oxophosphanium |
InChI |
InChI=1S/C3H5O4P/c1-8(7)3(6)2(4)5/h3,6H,1H3/p+1 |
InChI Key |
RIFZCFKEMNFHAY-UHFFFAOYSA-O |
Canonical SMILES |
C[P+](=O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


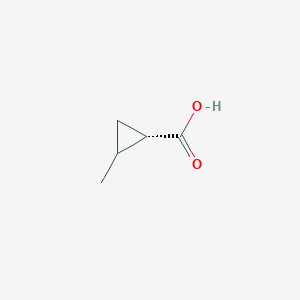
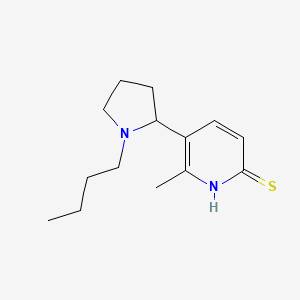
![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)
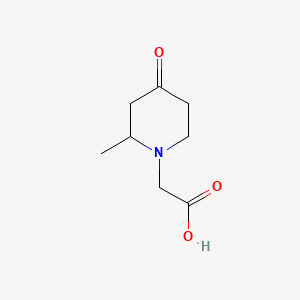
![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
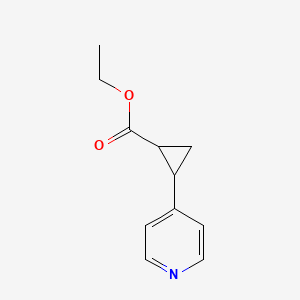
![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)
